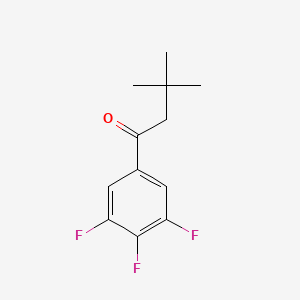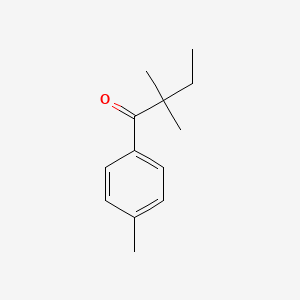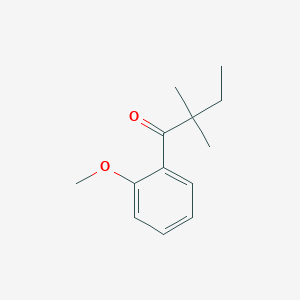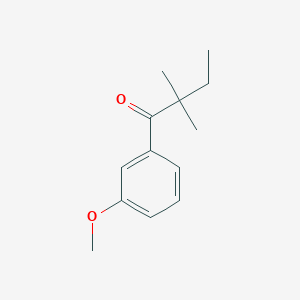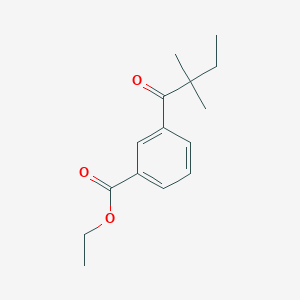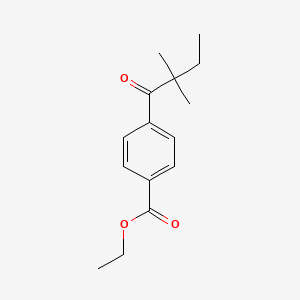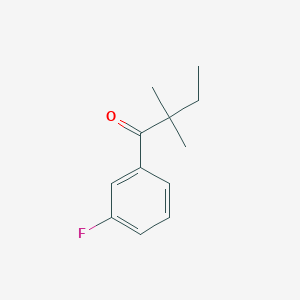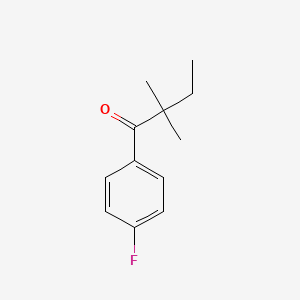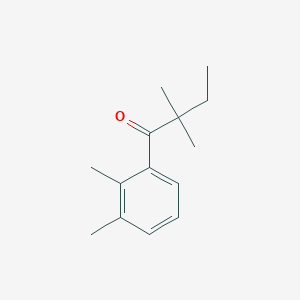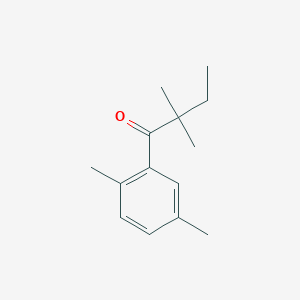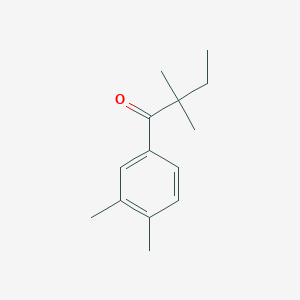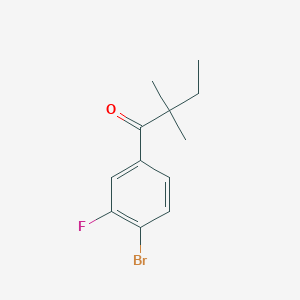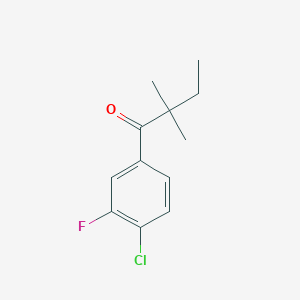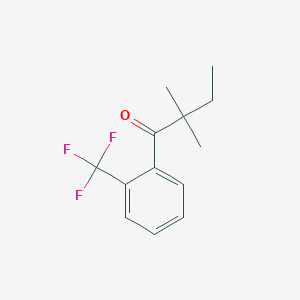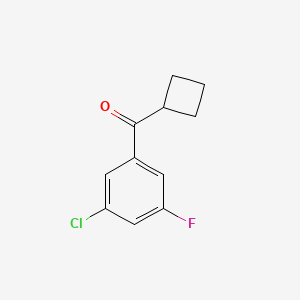
3-Chloro-5-fluorophenyl cyclobutyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluorophenyl cyclobutyl ketone, commonly referred to as CFPK, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a cyclic ketone with a five-membered ring containing three chlorine and one fluorine atoms, and is used as a reagent in organic synthesis. CFPK has been found to have a variety of biochemical and physiological effects, and has a range of advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Heck Reaction Utilization : "3-Fluoro-3-buten-2-one", a compound similar in structure to "3-Chloro-5-fluorophenyl cyclobutyl ketone", is used in Heck reactions. It reacts with aryl iodides in a Pd(OAc)2 catalyzed Heck reaction to produce Z-3-fluorobenzalacetones. This reaction demonstrates the compound's utility in synthesizing complex organic structures (Patrick, Agboka, & Gorrell, 2008).
Rotational Isomer Formation : Research on rotational isomers of similar halogenated ketones shows the formation of isomeric ketones via cyclization, illustrating the potential complexity and diversity of reactions that compounds like "3-Chloro-5-fluorophenyl cyclobutyl ketone" can undergo (Ōki, Tanuma, Tanaka, & Yamamoto, 1988).
Cyclobutyl Phenyl Sulfoxide Synthesis : The synthesis of cyclobutyl phenyl sulfoxides, including derivatives similar to the target compound, is used for spiroannelation of cyclopentanone. This process shows the application of such compounds in complex organic synthesis and ring formation reactions (Fitjer, Schlotmann, & Noltemeyer, 1995).
Keto−Enol Systems in Cyclobutane Derivatives : The study of keto−enol systems in cyclobutane derivatives sheds light on the relative stability of enols and ketones, which is crucial for understanding the reactivity and potential applications of "3-Chloro-5-fluorophenyl cyclobutyl ketone" in various chemical reactions (Lindner, Correa, Gino, & Lemal, 1996).
Organic Synthesis Utilizing Cyclobutenyl Ketones : Cyclobutenyl ketones are utilized in a range of synthetic applications, such as ring expansion reactions and as components in Diels-Alder reactions. This highlights the versatility of compounds like "3-Chloro-5-fluorophenyl cyclobutyl ketone" in organic synthesis (Fujiwara & Takeda, 1994).
Eigenschaften
IUPAC Name |
(3-chloro-5-fluorophenyl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWXYZVGBEFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642544 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenyl cyclobutyl ketone | |
CAS RN |
898791-06-5 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

